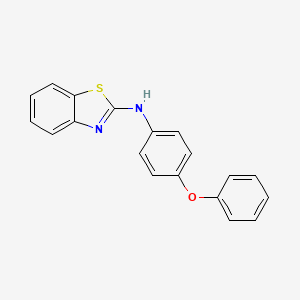

N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-2-6-15(7-3-1)22-16-12-10-14(11-13-16)20-19-21-17-8-4-5-9-18(17)23-19/h1-13H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOXDKCPRBHTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 4-phenoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting Schiff base is then reduced to form the desired amine compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine, have been studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Mechanisms

Recent studies have shown that benzothiazole derivatives can interact with multiple cellular targets involved in cancer progression. For instance, a series of benzothiazole-based compounds were synthesized and evaluated for their anticancer activity against human breast adenocarcinoma (MCF7) cells. The results indicated significant cytotoxic effects, suggesting that these compounds may serve as lead structures for developing new anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4g | MCF7 | 12.5 | Induces apoptosis |

| 4d | MCF7 | 15.0 | Inhibits cell cycle |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies demonstrate that benzothiazole derivatives exhibit potent antibacterial and antifungal activities against a range of pathogens.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating strong antimicrobial potential .

| Pathogen | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 10 | Bacterial |

| Escherichia coli | 15 | Bacterial |

| Candida albicans | 12 | Fungal |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Mechanisms

Research into benzothiazole derivatives indicates their potential as multi-target-directed ligands (MTDLs) against neurodegeneration. A series of compounds derived from benzothiazole were tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative disorders. Some derivatives exhibited excellent inhibitory activity, suggesting their potential use in treating Alzheimer's disease .

| Compound | MAO-B Inhibition (%) | ChE Inhibition (%) |

|---|---|---|

| 4g | 85 | 90 |

| 4d | 78 | 88 |

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions including condensation and cyclization techniques. The structural modifications of the benzothiazole core can enhance biological activity and selectivity.

Synthesis Techniques

Recent advancements in synthetic methods have allowed for the efficient production of benzothiazole derivatives through techniques such as:

- Microwave-assisted synthesis

- One-pot multicomponent reactions

- Molecular hybridization strategies

These methods not only improve yield but also facilitate the exploration of structure-activity relationships (SAR) to optimize pharmacological properties .

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzothiazol-2-amine Derivatives

a) 6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine (BT16)

- Structure : Incorporates a dihydrothiazole ring fused with a nitro-substituted phenyl group and a chloro-benzothiazole core.

- Synthesis: Prepared via cyclization reactions involving thiourea and nitro-substituted acetophenone derivatives .

- Activity : Demonstrated anticancer activity in assays conducted by the National Institute of Cancer (NIC), with a melting point of 279–281°C and IR absorption at 693 cm⁻¹ (C-Cl stretch) .

b) 4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

- Structure: Substitutes the phenoxyphenyl group with a pyridinylmethyl moiety and introduces a chlorine atom at position 4 of the benzothiazole ring.

c) N-(3-Morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

- Structure : Features a morpholine-propyl chain attached to the benzothiazol-2-amine core.

- Application: Used as an NHC ligand in catalytic applications, highlighting the adaptability of benzothiazol-2-amine derivatives in non-pharmaceutical contexts .

Thiazol-2-amine Derivatives

a) TH-644 (4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide)

- Structure : Replaces the benzothiazole core with a thiazole ring and introduces fluorine and methoxy groups on the phenyl ring.

b) Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine

Schiff Base Analogs

a) N-[(Z)-Phenylmethylidene]-1,3-benzothiazol-2-amine Derivatives

- Structure: Schiff bases formed by condensing 2-aminobenzothiazole with aryl aldehydes.

- Synthesis : Conventional methods involve refluxing substituted benzothiazol-2-amine with aldehydes under acidic conditions .

- Activity : Demonstrated moderate antimicrobial and anthelmintic activities, with fluoro and nitro substituents enhancing potency .

Comparative Data Table

Biological Activity

N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its diverse biological properties. The structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, leading to its observed pharmacological effects.

Anticancer Activity

Research has shown that derivatives of benzothiazole exhibit significant anticancer properties. For instance, studies have indicated that compounds with similar structures can inhibit the growth of various cancer cell lines.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of several benzothiazole derivatives against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin.

The compound's mechanism involves the activation of apoptotic pathways, as indicated by increased levels of p53 and caspase-3 cleavage in treated cells .

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial activities against a range of pathogens. The compound’s efficacy against Gram-positive and Gram-negative bacteria has been explored.

Comparative Antimicrobial Efficacy

In a study assessing the antibacterial activities of various benzothiazole derivatives, this compound demonstrated promising results against common bacterial strains.

| Strain | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | Significant | |

| Escherichia coli | Moderate | |

| Candida albicans | Mild |

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with biological targets. The compound shows strong binding affinity to specific enzymes involved in cancer proliferation and bacterial resistance mechanisms.

Molecular Docking Results

Recent docking studies revealed that this compound binds effectively to target proteins associated with tumor growth and bacterial survival.

These interactions suggest that the compound could serve as a lead in drug development for both anticancer and antimicrobial therapies.

Q & A

Q. What are the common synthetic methodologies for preparing N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves condensation of 2-aminobenzothiazole with 4-phenoxyphenyl isothiocyanate or via cyclization of thiourea intermediates. Reaction optimization includes:

- Temperature control : Refluxing in polar aprotic solvents (e.g., DMF or DMSO) at 100–120°C for 6–12 hours to enhance cyclization efficiency .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate thiourea cyclization.

- Purity validation : Recrystallization from ethanol/water mixtures (3:1 ratio) improves yield and crystallinity .

Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.6 ppm) and benzothiazole carbons (δ 115–160 ppm) to confirm substitution patterns .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C-S vibrations) validate the benzothiazole core .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 309.41 for C₁₆H₁₁N₃S₂) .

Q. How is the antimicrobial activity of this compound evaluated in standard assays?

- Broth microdilution : Minimum inhibitory concentration (MIC) against S. aureus and E. coli is determined using CLSI guidelines (e.g., 0.5–128 µg/mL range) .

- Zone of inhibition : Agar disk diffusion assays (24-hour incubation at 37°C) quantify bactericidal/fungicidal efficacy .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in anticancer assays)?

Discrepancies often arise from:

- Cell line specificity : Test against diverse cancer models (e.g., HCT-116 vs. HT29 colon cancer cells) to identify selective cytotoxicity .

- Assay protocols : Standardize MTT assay incubation times (48–72 hours) and serum-free conditions to minimize interference .

- Metabolic stability : Use hepatic microsome models to assess compound degradation rates, which may explain potency variations .

Q. How can computational methods guide the design of derivatives with improved target binding (e.g., kinase inhibition)?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds with hinge regions (e.g., Met793) and hydrophobic contacts with phenyl rings .

- QSAR models : Use Hammett constants to correlate electron-withdrawing substituents (e.g., -F, -Cl) with enhanced bioactivity .

Q. What crystallographic challenges arise in determining the single-crystal structure of this compound, and how are they addressed?

- Crystal growth : Slow evaporation from DMSO/acetone mixtures improves crystal quality.

- Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (S, N) and resolves disorder in phenoxy groups .

- Twinned data : Use TWINABS to correct intensity statistics in cases of pseudo-merohedral twinning .

Q. How do structural modifications (e.g., fluorination or methoxy substitution) impact the compound’s pharmacokinetic profile?

- Fluorine addition : Enhances metabolic stability (C-F bonds resist cytochrome P450 oxidation) and blood-brain barrier penetration (logP increase by ~0.5) .

- Methoxy groups : Improve solubility via hydrogen bonding but may reduce membrane permeability (clogP decrease by ~1.2) .

Q. What experimental protocols are used to assess toxicity in non-cancerous cell lines or in vivo models?

- Toxi-light assay : Measures ATP depletion in HEK293 cells after 24-hour exposure (IC₅₀ > 100 µM indicates low toxicity) .

- In vivo acute toxicity : Administer 50–200 mg/kg doses in murine models; monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) for 14 days .

Methodological Challenges & Innovations

Q. How can combinatorial chemistry libraries of benzothiazole derivatives be designed for high-throughput screening?

Q. What green chemistry approaches are feasible for large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.